molecular formula C19H16ClNO3 B2590960 Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate CAS No. 65418-24-8

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Cat. No.: B2590960
CAS No.: 65418-24-8
M. Wt: 341.79
InChI Key: HOWPAJAUJAWKRV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the Gould-Jacobs reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the following steps:

    Starting Materials: The synthesis begins with the reaction of aniline derivatives with ethyl acetoacetate.

    Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.

    Chlorination: The quinoline derivative is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

    Esterification: Finally, the esterification of the resulting compound with ethanol yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral agents.

    Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It interferes with the cell cycle, particularly the S phase, by inhibiting DNA synthesis. This results in the suppression of cell growth and colony formation.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate can be compared with other quinoline derivatives:

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: This compound also exhibits antiviral activity but has a different substitution pattern on the quinoline ring.

    Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Similar in structure but with a pyrimidine ring, it shows different biological activities.

    Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: This compound has a chloro substitution similar to this compound but with different pharmacological properties.

Properties

IUPAC Name

ethyl 2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-24-17(22)11-15-18(12-6-4-3-5-7-12)14-10-13(20)8-9-16(14)21-19(15)23/h3-10H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWPAJAUJAWKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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